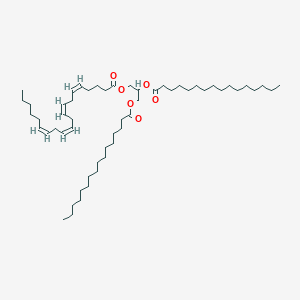

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol

Descripción general

Descripción

Métodos De Preparación

1,2-Dipalmitoil-3-Araquidonoil-rac-glicerol se puede sintetizar a través de métodos enzimáticos. Un método de este tipo implica el uso de reacciones catalizadas por lipasas para incorporar ácido palmítico y ácido araquidónico en la cadena principal de glicerol . Las condiciones de reacción generalmente incluyen temperatura y pH controlados para optimizar la actividad de la enzima . Los métodos de producción industrial pueden implicar procesos enzimáticos similares pero a mayor escala, asegurando alta pureza y rendimiento del compuesto .

Análisis De Reacciones Químicas

1,2-Dipalmitoil-3-Araquidonoil-rac-glicerol experimenta varias reacciones químicas, incluida la oxidación y la hidrólisis . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes hidrolíticos como el hidróxido de sodio . Los principales productos formados a partir de estas reacciones incluyen ácidos grasos libres y glicerol .

Aplicaciones Científicas De Investigación

Biochemical Studies

DPAG serves as a crucial substrate in studies of lipid metabolism and enzyme kinetics. Its structural features allow researchers to investigate:

- Lipid Metabolism : DPAG is utilized to understand the metabolic pathways involving triacylglycerols and their role in energy storage and mobilization.

- Enzyme Interactions : It acts as a substrate for various enzymes, including lipases and phospholipases, facilitating the study of enzyme kinetics and mechanisms of action .

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its involvement in inflammatory responses and cellular signaling pathways. Key applications include:

- Eicosanoid Production : Arachidonic acid, present in DPAG, is a precursor for eicosanoids, which are vital in mediating inflammation and pain signaling. Research involving DPAG can elucidate the pathways leading to eicosanoid synthesis .

- Drug Development : DPAG's interaction with protein kinase C (PKC) has implications for drug development targeting inflammatory diseases. By modulating PKC activity, DPAG may influence various signaling cascades involved in cell proliferation and apoptosis .

Cellular Signaling Studies

The unique fatty acid composition of DPAG allows it to modulate membrane fluidity and receptor activity, making it an important tool in cellular signaling research:

- Membrane Dynamics : Studies have shown that DPAG can affect membrane properties, influencing the behavior of membrane proteins and receptors. This property is crucial for understanding how lipid composition affects cell signaling .

- Receptor Interactions : The compound's ability to interact with various receptors, including G-protein coupled receptors (GPCRs), enables researchers to investigate receptor activation mechanisms and downstream signaling pathways .

Case Studies

Several case studies highlight the utility of DPAG in research:

-

Inflammation Research :

- A study demonstrated that DPAG enhances the production of pro-inflammatory cytokines in macrophages, suggesting its role in inflammatory processes. The findings indicate that manipulating DPAG levels could influence inflammation outcomes.

- Cancer Biology :

- Neuroscience Applications :

Mecanismo De Acción

El mecanismo de acción de 1,2-Dipalmitoil-3-Araquidonoil-rac-glicerol involucra su incorporación en las membranas celulares, donde influye en la fluidez de la membrana y las vías de señalización . Los objetivos moleculares incluyen enzimas y receptores unidos a la membrana que están involucrados en el metabolismo de los lípidos y las respuestas inflamatorias .

Comparación Con Compuestos Similares

1,2-Dipalmitoil-3-Araquidonoil-rac-glicerol se puede comparar con otros triacilgliceroles como 1,2-Dipalmitoil-3-Oleoil-rac-glicerol y 1,2-Dipalmitoil-3-Linoleoil-rac-glicerol . Estos compuestos difieren en los tipos de ácidos grasos que contienen, lo que afecta sus propiedades físicas y químicas . La presencia de ácido araquidónico en 1,2-Dipalmitoil-3-Araquidonoil-rac-glicerol lo hace único debido a su papel en los procesos inflamatorios y la señalización celular .

Actividad Biológica

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (DPAG) is a triacylglycerol that consists of palmitic acid at the sn-1 and sn-2 positions and arachidonic acid at the sn-3 position. This compound has garnered attention due to its potential biological activities, particularly in inflammation and cellular signaling. Below is a detailed exploration of its biological activities, supported by research findings and data tables.

Chemical Structure and Properties

DPAG's unique structure contributes to its biological functions. The presence of arachidonic acid allows it to participate in various metabolic pathways, particularly those involving eicosanoids, which are crucial in inflammation and immune response.

| Component | Position | Fatty Acid |

|---|---|---|

| 1st Position | sn-1 | Palmitic Acid |

| 2nd Position | sn-2 | Palmitic Acid |

| 3rd Position | sn-3 | Arachidonic Acid |

Inflammation Modulation

Research indicates that DPAG may play a significant role in modulating inflammatory responses. A study highlighted that similar compounds with arachidonic acid can influence neutrophil behavior, suggesting that DPAG might also affect neutrophil infiltration during inflammatory processes .

Cellular Signaling Pathways

DPAG is believed to interact with various cellular signaling pathways. For instance, it can activate protein kinase pathways which are critical for cellular responses to stress and inflammation. The presence of arachidonic acid enables DPAG to serve as a precursor for bioactive lipids involved in signaling cascades.

Acute Lung Injury (ALI)

A relevant case study examined the effects of lipid-based compounds on acute lung injury models. While this study primarily focused on related compounds, it provides insights into how triacylglycerols like DPAG could influence inflammatory responses in ALI through modulation of neutrophil activity and cytokine production .

Cancer Immunotherapy

Another area of interest is the application of lipid-based systems in cancer immunotherapy. DPAG's structural properties may enhance the delivery of therapeutic agents while modulating immune responses against tumors. Liposomal formulations containing similar lipids have shown promise in enhancing immune induction and overcoming tumor-induced immunosuppression .

Research Findings

Recent studies have demonstrated that the biological activity of glycerolipids like DPAG is highly dependent on the fatty acid composition at each position. For example, variations in fatty acids can lead to significant differences in their ability to activate signaling pathways such as those mediated by Gsα-activated adenylyl cyclases .

Summary of Findings

- Inflammatory Response: DPAG may regulate neutrophil infiltration and cytokine production.

- Signaling Pathways: It interacts with protein kinase pathways important for stress response.

- Potential Therapeutic Applications: Its structure supports applications in cancer immunotherapy and other therapeutic areas.

Propiedades

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMDHBKIGZUTJX-MFRLHHNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.